REACTION_CXSMILES
|
[C:1]1([C:7]2[N:11]3[CH:12]=[CH:13][C:14]([C:16]4[CH:21]=[CH:20][N:19]([CH2:22][CH2:23][CH2:24]N5CCCCC5)[C:18](=[O:31])[CH:17]=4)=[CH:15][C:10]3=[N:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)Cl.FC(F)(F)C(O)=[O:39]>O>[O:31]=[C:18]1[CH:17]=[C:16]([C:14]2[CH:13]=[CH:12][N:11]3[C:7]([C:1]4[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=4)=[CH:8][N:9]=[C:10]3[CH:15]=2)[CH:21]=[CH:20][N:19]1[CH2:22][CH2:23][CH:24]=[O:39]
|
Name
|
4-(3-phenylimidazo[1,2-a]pyridin-7-yl)-1-(3-piperidin-1-ylpropyl)pyridin-2(1H)-one
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C2N1C=CC(=C2)C2=CC(N(C=C2)CCCN2CCCCC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
After 1 hour solvent was removed under reduced pressure
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C=CC(=C1)C1=CC=2N(C=C1)C(=CN2)C2=CC=CC=C2)CCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |